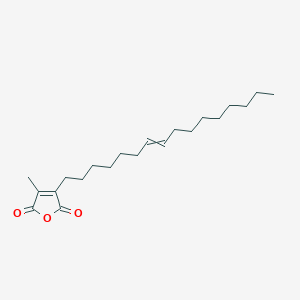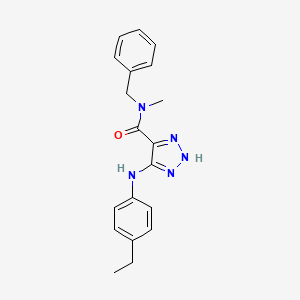![molecular formula C26H29N5O3 B14105668 9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105668.png)
9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimido[1,2-g]purines This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the core structure. Subsequent steps may involve cyclization, alkylation, and oxidation reactions to introduce the various functional groups and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as nitro, halogen, or alkyl groups.
Aplicaciones Científicas De Investigación
9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact mechanism depends on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-Methoxyphenylacetic acid
- 4-Methoxyphenethylamine
Uniqueness
9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its complex structure, which includes multiple aromatic rings and various functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C26H29N5O3 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H29N5O3/c1-5-34-21-12-10-20(11-13-21)29-14-18(3)15-30-22-23(27-25(29)30)28(4)26(33)31(24(22)32)16-19-8-6-17(2)7-9-19/h6-13,18H,5,14-16H2,1-4H3 |
Clave InChI |
KHXSEXWKYJRCBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14105594.png)
![7-Chloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105596.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105599.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14105603.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14105612.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14105623.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14105627.png)

![7-[2-Morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B14105644.png)
![tert-butyl N-[(Z)-hexylideneamino]carbamate](/img/structure/B14105645.png)
![Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14105649.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105653.png)
![azane;(2S)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanedioic acid](/img/structure/B14105655.png)
